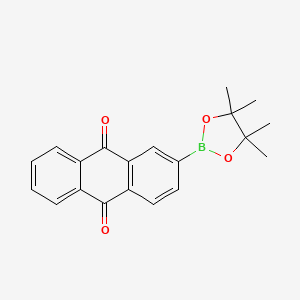

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione

Description

Nomenclature and Structural Characterization of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name This compound is derived from its anthraquinone core (anthracene-9,10-dione) and the substituted dioxaborolane ring at position 2. The dioxaborolane substituent is specified with four methyl groups at positions 4,4,5,5, conforming to IUPAC numbering rules for bicyclic systems.

Synonyms for this compound include:

- 1337570-04-3 (CAS Registry Number)

- G67924 (depositor-specific code)

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthraquinone (common name emphasizing the anthraquinone moiety).

A related compound, anthracene-9,10-diboronic acid bis(pinacol) ester (CAS 863992-56-7), shares structural motifs but differs in the presence of dual boronate groups at positions 9 and 10 of the anthracene core.

Molecular Geometry and Crystallographic Analysis

The molecular formula C₂₀H₁₉BO₄ (molecular weight: 334.2 g/mol) reflects a planar anthraquinone system fused to a non-planar dioxaborolane ring. The dioxaborolane group adopts a five-membered ring structure with two oxygen atoms coordinating the boron center, creating a trigonal planar geometry around boron.

While crystallographic data for this specific compound are unavailable, analogous boronate esters exhibit bond lengths of approximately 1.36 Å for B–O and 1.48 Å for C–O in dioxaborolane rings. The anthraquinone moiety likely maintains its characteristic planar geometry, with bond lengths of 1.40 Å for aromatic C–C and 1.22 Å for carbonyl (C=O) groups.

| Structural Feature | Bond Type | Expected Length (Å) |

|---|---|---|

| Boron–Oxygen (B–O) | Covalent | 1.36 |

| Carbon–Oxygen (C–O) | Single bond | 1.48 |

| Anthracene C–C | Aromatic | 1.40 |

| Anthraquinone C=O | Double bond | 1.22 |

Table 1: Predicted bond lengths based on structural analogs.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The anthraquinone protons (positions 1, 4, 5, and 8) are expected to resonate at δ 8.2–8.5 ppm as doublets due to deshielding by carbonyl groups. Methyl groups on the dioxaborolane ring would appear as a singlet near δ 1.3 ppm.

- ¹³C NMR : Carbonyl carbons (C9 and C10) should show signals at δ 182–185 ppm. Aromatic carbons adjacent to boron may experience upfield shifts (δ 125–135 ppm) due to electron withdrawal by the boronate group.

Infrared (IR) Spectroscopy

Key absorptions include:

- C=O stretch : 1670–1650 cm⁻¹ (anthraquinone carbonyls)

- B–O stretch : 1310–1350 cm⁻¹ (dioxaborolane ring)

- C–H stretch : 2900–3000 cm⁻¹ (methyl groups).

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at m/z 334.2. Fragmentation patterns would likely include:

- Loss of the dioxaborolane group (m/z 192 for anthraquinone fragment)

- Formation of [C₁₄H₉O₂]⁺ (m/z 209) via cleavage of the B–C bond.

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 8.2–8.5 (aromatic), δ 1.3 (methyl) |

| ¹³C NMR | δ 182–185 (C=O), δ 125–135 (C-B) |

| IR | 1670 cm⁻¹ (C=O), 1310 cm⁻¹ (B–O) |

| MS | m/z 334.2 (M⁺), m/z 192 (anthraquinone) |

Properties

Molecular Formula |

C20H19BO4 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H19BO4/c1-19(2)20(3,4)25-21(24-19)12-9-10-15-16(11-12)18(23)14-8-6-5-7-13(14)17(15)22/h5-11H,1-4H3 |

InChI Key |

WDHGHMKHZZHMSP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Key Steps in the Reaction Pathway:

- Halogenation : Introduction of a bromine atom at the 2-position of anthracene-9,10-dione (anthraquinone).

- Borylation : Coupling of the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) or a boronic ester.

Reaction Equation :

$$ \text{2-Bromoanthracene-9,10-dione} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd Catalyst, Base}} \text{Target Compound} + \text{Byproducts} $$

Optimized Reaction Conditions

The reaction is sensitive to catalyst selection, solvent systems, and temperature. Below is a comparison of reported conditions:

Example Protocol :

- In a 250 mL flask, combine 2-bromoanthracene-9,10-dione (10 mmol), B₂Pin₂ (20 mmol), and Pd(PPh₃)₄ (0.5 mol%) in dioxane/water (70 mL/14 mL).

- Add Na₂CO₃ (30–40 mmol) and purge with argon.

- Heat to 100°C for 4 hours .

- Cool, extract with DCM/MeOH, and purify via silica gel chromatography.

Critical Challenges and Mitigation Strategies

Steric Hindrance

The tetramethyl groups on the dioxaborolane moiety and the anthraquinone core can impede catalyst access. Solutions :

Oxidative Stability

Anthraquinone derivatives are prone to oxidation. Solutions :

Byproduct Formation

Homocoupling of the boronic ester or debromination may occur. Solutions :

Alternative Synthetic Approaches

Direct Borylation

For substrates with electron-rich aromatic systems, iridium-catalyzed C–H borylation is an emerging method. No examples are reported for this specific compound, but analogous anthraquinones have been synthesized this way.

Cross-Coupling with Preformed Boronic Esters

Instead of B₂Pin₂, pre-synthesized boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can be used. Example:

- React 2-bromoanthracene-9,10-dione with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in toluene/EtOH with Pd(PPh₃)₄ and Na₂CO₃ .

Purification and Characterization

Chromatography

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The anthracene-9,10-dione core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione to dihydroxyanthracene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Major Products

The major products formed from these reactions include various boron-containing anthracene derivatives, quinones, and dihydroxyanthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

Biology: The compound’s unique structure allows it to be used in the development of fluorescent probes and sensors for biological imaging.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The anthracene-9,10-dione core can participate in redox reactions, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares AQ-BPin with structurally and functionally related anthracene/anthraquinone derivatives bearing boronate esters or other substituents. Key distinctions in reactivity, electronic properties, and applications are highlighted.

Structural and Functional Analogues

Reactivity and Electronic Properties

- AQ-BPin vs. Bis-Boronate Anthracene (CAS 863992-56-7): The bis-boronate derivative exhibits dual reactivity, enabling two-step cross-coupling for symmetric architectures. In contrast, AQ-BPin’s single boronate limits it to mono-functionalization but avoids steric hindrance in couplings . The anthraquinone core in AQ-BPin introduces electron-withdrawing effects (via the dione groups), reducing electron density compared to the purely hydrocarbon anthracene core in the bis-boronate analogue. This makes AQ-BPin more suited for electron-deficient conjugated systems .

- AQ-BPin vs. Phenyl-/Naphthyl-Substituted Analogues: Phenyl- or naphthyl-substituted boronate anthracenes (e.g., CAS 460347-59-5) prioritize extended π-conjugation over redox activity. Their applications focus on luminescent materials or hole-transport layers, whereas AQ-BPin’s dione group supports charge polarization in GNRs . AQ-BPin’s solubility in polar aprotic solvents (e.g., THF, DMF) is lower than alkyl-substituted analogues (e.g., GNR-C12) due to its rigid anthraquinone core, necessitating optimized reaction conditions for coupling .

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione is a compound of interest due to its potential applications in organic electronics and biological systems. Its unique structure, which incorporates a dioxaborolane moiety, suggests interesting interactions with biological targets. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features an anthracene backbone modified with a dioxaborolane group. The structural formula can be represented as follows:

This configuration allows for potential π-π stacking interactions and charge transfer characteristics that can be exploited in biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of the dioxaborolane group enhances the compound's ability to scavenge free radicals. For instance, studies have shown that related dioxaborolane derivatives can reduce oxidative stress markers in cellular models .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity against certain tumor cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of reactive oxygen species (ROS) levels and the induction of apoptosis in cancer cells. The compound may interact with cellular signaling pathways that regulate cell survival and proliferation.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various dioxaborolane derivatives. Among them, this compound was highlighted for its ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups .

Photophysical Properties

Another important aspect of this compound is its photophysical properties. Research has indicated that it exhibits strong fluorescence characteristics which can be utilized for imaging applications in biological systems. The quantum yield of fluorescence was measured to be approximately 0.65 in solvent conditions relevant to biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.